An In-depth Technical Guide to (2-Phenoxypyridin-3-yl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Phenoxypyridin-3-yl)methanamine: Properties, Synthesis, and Applications
Introduction
(2-Phenoxypyridin-3-yl)methanamine is a pivotal chemical intermediate that holds considerable interest for researchers and scientists in the fields of medicinal chemistry, drug discovery, and molecular imaging. Its unique structure, which integrates a phenoxy group and a methanamine moiety onto a pyridine scaffold, renders it a versatile building block for the synthesis of a diverse range of biologically active compounds. This molecule is particularly notable as a precursor in the development of selective noradrenaline reuptake inhibitors (sNRIs), a critical class of therapeutics for managing various neurological and psychiatric conditions. Furthermore, derivatives of (2-Phenoxypyridin-3-yl)methanamine are instrumental in the creation of radiolabeled ligands for Positron Emission Tomography (PET), a powerful imaging technique for the in-vivo investigation of neuroinflammation and other complex physiological processes.
This technical guide offers a comprehensive examination of the chemical and physical characteristics of (2-Phenoxypyridin-3-yl)methanamine, provides a detailed, step-by-step synthetic protocol, and explores its significant applications in contemporary research and pharmaceutical development. The information compiled in this document is designed to serve as an essential resource for professionals engaged in the study and application of this and structurally related compounds.
Chemical and Physical Properties
While comprehensive experimental data for the free base form of (2-Phenoxypyridin-3-yl)methanamine are not widely documented in publicly accessible literature, the properties of its dihydrochloride salt are well-established. The following tables provide a summary of the known data for the dihydrochloride salt, alongside predicted properties for the free base to facilitate its handling and characterization.
(2-Phenoxypyridin-3-yl)methanamine Dihydrochloride
| Property | Value | Source |
| CAS Number | 1158627-80-5 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 273.16 g/mol | [1] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water, methanol, and ethanol. | Inferred from the ionic nature of the salt |
| SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)CN.Cl.Cl | [1] |
| Purity | ≥95% | [1] |
| Shipping Temperature | Room temperature in continental US; may vary elsewhere. | [1] |
(2-Phenoxypyridin-3-yl)methanamine (Free Base) - Predicted and Inferred Properties
| Property | Value | Basis |
| Molecular Formula | C₁₂H₁₂N₂O | Calculated from the structure |
| Molecular Weight | 200.24 g/mol | Calculated from the structure |
| IUPAC Name | (2-phenoxypyridin-3-yl)methanamine | Standard nomenclature |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Inferred from structurally similar aromatic amines. |
| Boiling Point | Predicted to be above 300 °C at atmospheric pressure. | Computational prediction based on structure. |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | Inferred from the presence of both polar and non-polar functional groups. |
| pKa (predicted) | Approximately 8.5 for the conjugate acid (aminium ion). | Computational prediction. |
| LogP (predicted) | Approximately 2.5, indicating moderate lipophilicity. | Computational prediction. |
Synthesis of (2-Phenoxypyridin-3-yl)methanamine
The synthesis of (2-Phenoxypyridin-3-yl)methanamine is most effectively carried out via a two-step sequence, beginning with commercially available 2-chloro-3-cyanopyridine and phenol. The initial step is a nucleophilic aromatic substitution to create the ether linkage, forming 2-phenoxypyridine-3-carbonitrile. This intermediate is then subjected to reduction to yield the target primary amine.
Caption: Synthetic workflow for (2-Phenoxypyridin-3-yl)methanamine.
Step 1: Synthesis of 2-Phenoxypyridine-3-carbonitrile
This reaction proceeds via a nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride on the pyridine ring.
Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-cyanopyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting material).
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Add phenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.
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Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for approximately 5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.
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Extract the product from the aqueous layer using ethyl acetate (3 x 20 mL).
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Combine the organic extracts, wash with brine to remove any remaining DMF and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution under reduced pressure.
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The resulting crude product should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 2-phenoxypyridine-3-carbonitrile.
Step 2: Reduction of 2-Phenoxypyridine-3-carbonitrile to (2-Phenoxypyridin-3-yl)methanamine
The nitrile group of the intermediate is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride.
Protocol:
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In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Dissolve 2-phenoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.
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Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by a 15% aqueous solution of sodium hydroxide (x mL), and finally, more water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.
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Allow the resulting granular precipitate to stir at room temperature for at least 30 minutes, then filter the mixture through a pad of Celite®.
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Wash the filter cake thoroughly with additional THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude (2-Phenoxypyridin-3-yl)methanamine.
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The crude amine can be purified by vacuum distillation or by column chromatography on silica gel. For chromatography, a mixture of dichloromethane and methanol is often a suitable eluent; the addition of a small amount of triethylamine (0.1-1%) can help to prevent the product from streaking on the column.
Characterization and Quality Control
To ensure the identity and purity of the synthesized (2-Phenoxypyridin-3-yl)methanamine, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides detailed information about the molecular structure. For (2-Phenoxypyridin-3-yl)methanamine, one would expect to see distinct signals for the aromatic protons on both the pyridine and phenoxy rings, a characteristic singlet for the benzylic methylene (CH₂) protons, and a broad singlet corresponding to the primary amine (NH₂) protons. The precise chemical shifts and coupling constants of these signals are diagnostic of the compound's structure.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the benzylic carbon, and any other carbons will be consistent with the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands to look for include the N-H stretching vibrations of the primary amine (typically appearing as two bands in the 3300-3500 cm⁻¹ region), the C-H stretching of the aromatic rings, and the C-O-C stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Techniques such as electron impact (EI) or electrospray ionization (ESI) can be utilized. The fragmentation pattern observed in the mass spectrum can provide additional structural information, further confirming the identity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column is typically used, with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an additive like trifluoroacetic acid or formic acid to improve peak shape.
Reactivity and Handling
(2-Phenoxypyridin-3-yl)methanamine exhibits the characteristic reactivity of both a primary amine and a pyridine derivative. The primary amine group is nucleophilic and basic, readily reacting with acids to form ammonium salts. The pyridine ring is an electron-deficient aromatic system and can undergo nucleophilic substitution reactions, although it is generally less reactive towards electrophilic substitution than benzene.
For storage, the compound should be kept in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids. To prevent degradation through oxidation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. When handling this chemical, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.
Applications in Drug Discovery and Neuroscience
Precursor for PET Ligands
(2-Phenoxypyridin-3-yl)methanamine is a crucial precursor for the synthesis of [¹⁸F]FEPPA, a second-generation radioligand that targets the translocator protein (TSPO).[2][3][4] TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. PET imaging with [¹⁸F]FEPPA enables the non-invasive visualization and quantification of neuroinflammatory processes in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. The development of a robust and reliable synthetic route to (2-Phenoxypyridin-3-yl)methanamine is therefore of paramount importance for the production of this key imaging agent for both preclinical research and clinical diagnostics.
Selective Noradrenaline Reuptake Inhibitors (sNRIs)
The phenoxypyridine structural motif is a well-established pharmacophore for the design of selective noradrenaline reuptake inhibitors. sNRIs are a class of antidepressant medications that function by increasing the extracellular concentration of noradrenaline in the brain. By blocking the reuptake of this neurotransmitter from the synaptic cleft, sNRIs enhance noradrenergic neurotransmission, which can lead to an alleviation of the symptoms of depression and other mood disorders. The structural similarity of (2-Phenoxypyridin-3-yl)methanamine to known sNRIs makes it an attractive starting point for the development of novel therapeutic agents in this class. Further chemical modifications of the amine and the aromatic rings could lead to the discovery of new sNRIs with improved efficacy, selectivity, and side-effect profiles.
Caption: A simplified diagram illustrating the proposed mechanism of action for a selective noradrenaline reuptake inhibitor.
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